N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S2/c23-13-1-4-15(5-2-13)26-21(28)20-16(7-10-31-20)25-22(26)32-12-19(27)24-14-3-6-17-18(11-14)30-9-8-29-17/h1-6,11H,7-10,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIPLHUKODIGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive examination of its biological activity based on recent research findings.
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves:
- Formation of the Dihydrobenzo Compound : The starting material is reacted with appropriate reagents to form the core structure.
- Thioacetamide Formation : The compound is then modified to introduce thioacetamide functionalities.
Table 1 summarizes the synthetic pathway and key intermediates involved in the synthesis.
| Step | Reactants | Product | Reaction Conditions |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine + Sulfonyl Chloride | N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-sulfonamide | Aqueous Na2CO3, Room Temperature |
| 2 | Intermediate + Bromo-acetamides | Target Compound | DMF, Lithium Hydride |
Antioxidant Activity
Research indicates that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamide exhibit significant antioxidant properties. These properties are measured using various assays such as DPPH and ABTS radical scavenging tests. In one study, derivatives showed IC50 values in the range of 10–30 μM for radical scavenging activities .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against key enzymes involved in metabolic disorders:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising results in inhibiting AChE, which is crucial for treating Alzheimer's disease. The IC50 values reported range from 5 to 15 μM .
- α-Glucosidase : This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) management. The compound demonstrated competitive inhibition with IC50 values around 20 μM .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it exhibits selective cytotoxicity with IC50 values ranging from 12 μM to 25 μM depending on the cell line .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For instance:
- Case Study 1 : A derivative was tested on human glioblastoma cells and showed a significant reduction in cell viability (up to 70% at 25 μM) after 48 hours of treatment.
- Case Study 2 : In a mouse model of Alzheimer’s disease, administration of a similar compound resulted in improved cognitive function as measured by behavioral tests .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin compounds show promising anticancer activity. For instance, studies have focused on the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. Compounds structurally similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have demonstrated significant inhibition against PARP1 with IC50 values indicating their potency in cellular assays .
Immunomodulatory Effects
There is emerging evidence suggesting that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure may serve as immunomodulators. These compounds could potentially enhance immune responses or modulate inflammatory processes through various mechanisms of action .
Synthesis and Derivative Development
The synthesis of this compound has been explored through various synthetic routes involving modifications of existing structures to enhance biological activity. The process typically involves:
- Formation of the Dioxin Core : Utilizing established methods for synthesizing the benzo[dioxin] structure.
- Thieno-Pyrimidine Derivatives : Modifying the thieno-pyrimidine component to optimize binding and efficacy against specific biological targets.
- Functionalization : Introducing substituents like fluorophenyl groups to improve pharmacokinetic properties.
Case Study 1: PARP Inhibition
A study focusing on the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine derivatives showed that specific modifications led to enhanced PARP1 inhibition. The lead compound exhibited an IC50 value of 0.082 μM after scaffold hopping and analogue synthesis strategies were applied .
Case Study 2: Structure-Activity Relationship (SAR)
Research conducted on related compounds has established a clear structure-activity relationship (SAR), demonstrating that specific functional groups significantly influence biological activity. For example:
| Compound | Structure | PARP1 IC50 (μM) |
|---|---|---|
| 1 | Structure A | >10 |
| 2 | Structure B | 5.8 |
| 3 | Structure C | 0.88 |
This table illustrates how minor structural changes can lead to substantial differences in activity against PARP1 .
Potential Applications in Drug Development
Given its biological activities and the ability to modify its structure for enhanced efficacy:
- Cancer Therapy : As a lead compound for developing new anticancer drugs targeting DNA repair mechanisms.
- Immunotherapy : Potential use in developing agents that can modulate immune responses in autoimmune diseases or infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
